N-(3-Hydroxypropyl)ethylenediamine
Overview
Description
N-(3-Hydroxypropyl)ethylenediamine , also known as HPE , is a chemical compound. It serves as an impurity of Fasudil , a selective ROCK inhibitor . The compound has applications in various fields, including pharmaceuticals and materials research.
Synthesis Analysis
The synthesis of N-(3-Hydroxypropyl)ethylenediamine involves the reaction of N-(2-hydroxyethyl)-1,3-propylenediamine with a dehydration catalyst. This process yields the seven-membered ring compound, homopiperazine, in moderate yield .
Molecular Structure Analysis
The molecular formula of N-(3-Hydroxypropyl)ethylenediamine is C5H14N2O , with a molecular weight of 118.18 g/mol . Its structure includes a hydroxypropyl group attached to an ethylenediamine backbone.
Chemical Reactions Analysis
N-(3-Hydroxypropyl)ethylenediamine has been investigated for its antimicrobial properties. While the exact mechanism of action is still debated, studies suggest that it affects cell membranes, intracellular nucleic acids, surface proteins, and lipopolysaccharides .
Physical And Chemical Properties Analysis
Scientific Research Applications
Research in Drug Synthesis and Medicinal Chemistry
Lastly, N-(3-Hydroxypropyl)ethylenediamine is a subject of ongoing research in drug synthesis and medicinal chemistry. Its structural properties make it a versatile building block for the synthesis of a wide range of pharmaceuticals, including antihistamines, antivirals, and antibiotics.
Each of these applications demonstrates the versatility and importance of N-(3-Hydroxypropyl)ethylenediamine in scientific research and industrial applications. Its multifunctional nature allows it to contribute significantly to advancements in various fields of study and commercial industries .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that ethylenediamine, a related compound, can act as a chelating agent .
Biochemical Pathways
Given its potential chelating properties, it could potentially interfere with metal-dependent enzymatic processes . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the potential chelating properties of the compound, it could potentially disrupt metal-dependent cellular processes . .
Action Environment
The action, efficacy, and stability of N-(3-Hydroxypropyl)ethylenediamine can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active . .
properties
IUPAC Name |
3-(2-aminoethylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c6-2-4-7-3-1-5-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLIZDDPOZZHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450293 | |
Record name | N-(3-Hydroxypropyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypropyl)ethylenediamine | |
CAS RN |
56344-32-2 | |
Record name | N-(3-Hydroxypropyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Hydroxypropyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-(3-Hydroxypropyl)ethylenediamine contribute to the formation of unusual macrocycles in the presence of zinc(II)?
A1: N-(3-Hydroxypropyl)ethylenediamine (L2) reacts with 2,6-diformyl-4-methylphenol and zinc(II) acetate to form a dinuclear zinc(II) complex characterized by two oxazine side rings. [] This is in contrast to similar reactions utilizing N-(2-hydroxyethyl)ethylenediamine (L1) and N-(2-hydroxypropyl)ethylenediamine (L3) which form complexes with oxazolidine side rings. [] The formation of these 18-membered macrocycles, with four new chiral centers, is considered to be zinc-mediated. [] The specific structural features of L2, including the position of the hydroxyl group on the propyl chain, likely influence the ring formation and ultimately dictate the final macrocycle structure.
Q2: What is the significance of N-(2-hydroxyethyl)-N'-(3-hydroxypropyl)ethylenediamine in cyclophosphamide hydrolysis?
A2: N-(2-hydroxyethyl)-N'-(3-hydroxypropyl)ethylenediamine is the principal product resulting from the hydrolysis of cyclophosphamide in water at 100°C. [] Studies have identified N-(2-chloroethyl)-N'-(3-phosphatopropyl)ethylenediamine and N-(2-hydroxyethyl)-N'-(3-phosphatopropyl)ethylenediamine as intermediate products in this hydrolysis process. [] These findings support a mechanism involving an initial intramolecular alkylation step. [] While this pathway is likely not the primary route for cyclophosphamide metabolism in vivo, understanding its hydrolysis products provides valuable insight into the compound's chemical behavior.
Q3: Can you describe the structural characteristics of the trinuclear copper(II) complex formed with N,N-diethyl-N′-(3-hydroxypropyl)ethylenediamine?
A3: The reaction of N,N-diethyl-N′-(3-hydroxypropyl)ethylenediamine with copper(II) perchlorate yields a unique trinuclear complex. [] X-ray crystallography reveals a linear arrangement of three copper atoms with a separation of 2.902 Å between each. [] The terminal copper atoms exhibit a slightly distorted tetragonal pyramidal geometry, while the central copper atom adopts a square planar environment. [] This structure highlights the versatility of N,N-diethyl-N′-(3-hydroxypropyl)ethylenediamine as a ligand capable of coordinating multiple metal centers.
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